

(Rac)-Tivantinib: A Dual-Mechanism Inhibitor Reshaping the Tumor Microenvironment

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(Rac)-Tivantinib (also known as ARQ 197) is a small molecule inhibitor initially developed as a selective, non-ATP competitive inhibitor of the MET receptor tyrosine kinase. However, a growing body of evidence has revealed a dual mechanism of action, demonstrating that Tivantinib also functions as a potent microtubule-disrupting agent. This multifaceted activity extends its impact beyond direct effects on tumor cells to a significant modulation of the complex tumor microenvironment (TME). This guide provides a comprehensive technical overview of Tivantinib's mechanisms of action, its influence on key components of the TME, and detailed experimental protocols for its study. While initially pursued in numerous clinical trials, its development has faced challenges, underscoring the importance of understanding its complete mechanistic profile for future applications.

Introduction

The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, extracellular matrix (ECM), and signaling molecules that collectively drive tumor progression, metastasis, and therapeutic resistance. Targeting the TME has emerged as a critical strategy in cancer therapy. **(Rac)-Tivantinib**, with its dual inhibitory functions, presents a unique case study in the multifaceted interactions between a therapeutic agent and the TME. This document will dissect the intricate roles of Tivantinib, providing researchers and drug



development professionals with a detailed resource to inform further investigation and potential therapeutic strategies.

Mechanism of Action

Tivantinib's biological activity is characterized by two primary mechanisms: MET inhibition and microtubule disruption.

c-MET Inhibition

Tivantinib was initially designed to selectively bind to the inactive, unphosphorylated conformation of the c-MET receptor, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. The HGF/c-MET axis is a critical driver of tumorigenesis, promoting cell proliferation, survival, migration, and invasion.[1][2][3] Tivantinib's inhibition of this pathway was initially considered its primary mode of anti-cancer activity.

Microtubule Depolymerization

Subsequent research has demonstrated that many of the cytotoxic effects of Tivantinib are independent of its c-MET inhibitory activity.[4][5][6] Tivantinib acts as a microtubule-depolymerizing agent, binding to tubulin and disrupting microtubule dynamics.[7][8][9] This leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and induction of apoptosis.[10][11] This mechanism is crucial for understanding its broader effects on both tumor cells and the surrounding microenvironment.

Fig. 1: Dual mechanism of Tivantinib action.

Quantitative Preclinical and Clinical Data

The efficacy of Tivantinib has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro IC50 Values of Tivantinib in Various Cancer Cell Lines



Cell Line	Cancer Type	c-MET Status	IC50 (nM)	Reference
Huh7	Hepatocellular Carcinoma	High	9.9	[10]
Нер3В	Hepatocellular Carcinoma	Low	448	[10]
HuCC-T1	Cholangiocarcino ma	High	127.8	[4]
EGI-1	Cholangiocarcino ma	Moderate	151.5	[4]
TFK-1	Cholangiocarcino ma	Low	200.2	[4]
MSTO-211H	Mesothelioma	Not Specified	300	[12]
H2052	Mesothelioma	Not Specified	2400	[12]
A549	Non-Small Cell Lung Cancer	Independent	~1000	[13]
H1993	Non-Small Cell Lung Cancer	Dependent	~1000	[13]
EBC-1	Non-Small Cell Lung Cancer	Dependent	~1000	[13]

Table 2: Clinical Trial Efficacy of Tivantinib in MET-High vs. MET-Low Patient Populations



Trial/St udy	Cancer Type	Patient Popula tion	Treatm ent Arm	Contro I Arm	Endpoi nt	Hazard Ratio (95% CI)	p- value	Refere nce
Phase II (NCT00 755767	Hepato cellular Carcino ma	MET- High	Tivantin ib	Placebo	Overall Survival	0.38 (0.18- 0.81)	0.01	[4]
Phase II (NCT00 755767	Hepato cellular Carcino ma	MET- High	Tivantin ib	Placebo	Time to Progres sion	0.43 (0.19- 0.97)	0.03	[4]
Phase II (NCT00 755767	Hepato cellular Carcino ma	MET- Low	Tivantin ib	Placebo	Overall Survival	1.33 (0.58- 3.03)	NS	[4]
METIV- HCC (Phase III)	Hepato cellular Carcino ma	MET- High	Tivantin ib	Placebo	Overall Survival	0.97 (0.75- 1.25)	0.81	[10]
Meta- analysis	Solid Tumors	MET- High	Tivantin ib	Control	Overall Survival	0.68 (0.48- 0.95)	<0.05	[14]

Role in the Tumor Microenvironment

Tivantinib's dual mechanism of action has profound implications for its interaction with the TME.

Angiogenesis and Hypoxia

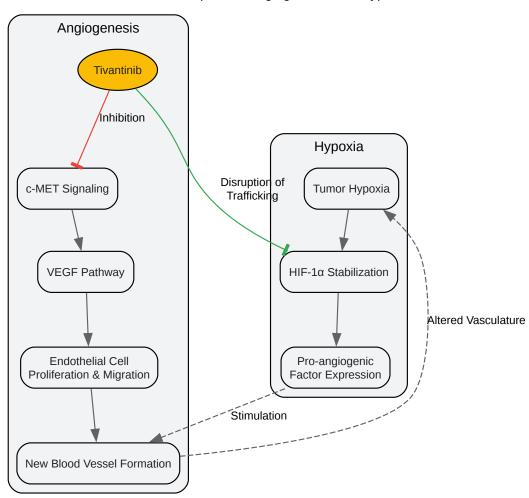


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The HGF/c-MET signaling pathway is a known promoter of angiogenesis.[2] By inhibiting this pathway, Tivantinib can exert anti-angiogenic effects. However, its impact on the tumor vasculature is complex. As a microtubule-disrupting agent, Tivantinib can also affect endothelial cell function and vessel stability.[15] A clinical study combining Tivantinib with the anti-VEGF agent pazopanib showed an increase in circulating VEGF levels.[8] The net effect on tumor hypoxia is likely context-dependent, as anti-angiogenic therapies can sometimes exacerbate hypoxia, a key driver of tumor progression and resistance.[9] Microtubule-targeting agents have been shown to disrupt the trafficking of HIF- 1α , a key regulator of the hypoxic response, potentially counteracting some of the pro-angiogenic signals.[9]





Tivantinib's Impact on Angiogenesis and Hypoxia

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Fig. 2: Tivantinib's influence on tumor angiogenesis and hypoxia.

Cancer-Associated Fibroblasts (CAFs) and Extracellular Matrix (ECM)



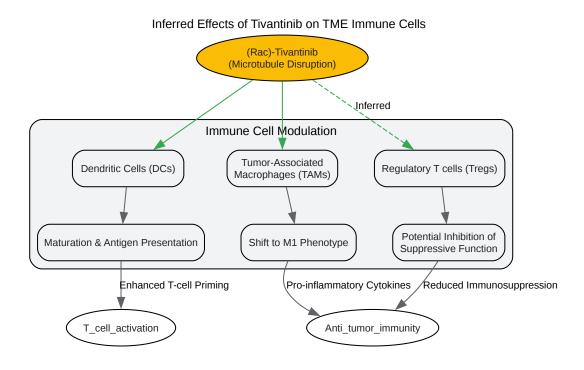
While direct studies on Tivantinib's effect on CAFs are lacking, its microtubule-disrupting properties suggest a potential impact. Microtubules are essential for cell migration, and their disruption could inhibit the movement and function of CAFs, which are key players in ECM remodeling and creating a pro-tumorigenic environment.[16][17] CAFs contribute to a dense ECM that can act as a physical barrier to immune cell infiltration and drug delivery.[18] By potentially modulating CAF function, Tivantinib could indirectly alter the ECM structure.

Immune Cells

The influence of Tivantinib on the immune cell contingent within the TME is an area of active investigation, with its microtubule-disrupting activity being of particular interest.

- Dendritic Cells (DCs): Microtubule-depolymerizing agents have been shown to be potent
 inducers of DC maturation.[4][13][19] Mature DCs are critical for initiating an anti-tumor
 immune response by presenting tumor antigens to T cells. Tivantinib, through its
 microtubule-disrupting action, may therefore promote a more immunologically active TME.
- Macrophages: The effect of microtubule inhibitors on macrophage polarization is complex. Some studies suggest that certain microtubule-depolymerizing agents can promote a shift towards a pro-inflammatory M1-like phenotype, which has anti-tumor functions.[20]
- Regulatory T cells (Tregs): Some microtubule-stabilizing agents have been shown to inhibit Treg function.[20] While Tivantinib is a destabilizer, its impact on the highly dynamic microtubule network in Tregs warrants further investigation.





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Fig. 3: Inferred immunomodulatory effects of Tivantinib.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Tivantinib.

Cell Viability Assay (Sybr Green Method)

Objective: To determine the dose-dependent effect of Tivantinib on the viability of cancer cell lines.



- Seed cells in a 96-well plate at a density of 0.6–3.5 × 10³ cells/well and allow them to adhere overnight.[10]
- Treat the cells with increasing concentrations of Tivantinib or vehicle (DMSO) for 6 days.[10]
- On day 6, wash the cells with PBS.[10]
- Induce osmotic lysis by adding 100 µl of sterile ddH₂O to each well and incubate for 45 minutes in a 5% CO₂ incubator.[10]
- Add 0.2% Sybr green to each well.[10]
- Measure fluorescence using a microplate reader (e.g., Cytofluor Series 4000) to determine relative cell viability.[10]

Cell Cycle Analysis (Flow Cytometry)

Objective: To analyze the effect of Tivantinib on cell cycle distribution.

- Seed cells in 6-well plates and allow them to adhere.
- Treat cells with the desired concentration of Tivantinib (e.g., 1.6 μ M) or vehicle for 24 hours. [10]
- Harvest cells by trypsinization and wash with ice-cold PBS.[21]
- Fix the cells by resuspending the cell pellet in 1 mL of ice-cold PBS and adding 4 mL of ice-cold 70% ethanol dropwise while vortexing.[21]
- Incubate the fixed cells at -20°C for at least 2 hours.[21]
- Centrifuge the cells and discard the supernatant. Wash the pellet with PBS.
- Resuspend the cell pellet in 500 μL of propidium iodide (PI) staining solution (containing RNase A).[7][21]
- Incubate in the dark at room temperature for 30 minutes.[21]



 Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.[10][21]

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by Tivantinib.

Protocol:

- Seed cells in a suitable culture vessel and treat with Tivantinib or vehicle for the desired time (e.g., 48 hours).[7]
- Harvest both adherent and floating cells.[22]
- Wash the cells twice with cold PBS.[22]
- Resuspend the cells in 1X Annexin V binding buffer.[23]
- Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[7][23]
- Incubate for 15 minutes at room temperature in the dark.[7][23]
- Analyze the cells by flow cytometry within one hour.[22] Early apoptotic cells will be Annexin
 V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Microtubule Polymerization Assay

Objective: To assess the direct effect of Tivantinib on tubulin polymerization in vitro.

- Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂, 10% glycerol).[1]
- In a 96-well plate, add Tivantinib at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., vehicle) controls.[24]
- Add GTP to the tubulin solution to a final concentration of 1 mM.



- Add the tubulin/GTP mixture to the wells containing the compounds.
- Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes to monitor microtubule polymerization.[1]

Western Blot Analysis for c-MET Signaling

Objective: To evaluate the effect of Tivantinib on the phosphorylation of c-MET and its downstream effectors.

- Culture cells to 70-80% confluency and treat with Tivantinib or other inhibitors for the desired time (e.g., 4 hours).[20]
- For HGF-induced phosphorylation, starve cells in low-serum media (e.g., 1% FBS) for 12 hours before adding the inhibitor, followed by stimulation with HGF (e.g., 50 ng/ml) for 10 minutes.[20]
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[19]
- · Determine protein concentration using a BCA assay.
- Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. [15]
- Incubate the membrane with primary antibodies against phospho-MET, total MET, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.[4][15]
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4][15]
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
 [4]



Immunofluorescence Staining for Microtubules

Objective: To visualize the effect of Tivantinib on the cellular microtubule network.

Protocol:

- Grow cells on glass coverslips to sub-confluency.
- Treat cells with Tivantinib (e.g., for 24 hours) or a vehicle control.[7]
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7][25]
- Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes.[7]
- Block non-specific binding with 3% BSA in PBS for 1 hour.[7]
- Incubate with a primary antibody against α-tubulin overnight at 4°C.[7]
- Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.[7]
- Counterstain the nuclei with DAPI.[7]
- Mount the coverslips on microscope slides with an anti-fade mounting medium and visualize using a fluorescence microscope.

Conclusion

(Rac)-Tivantinib is a complex agent with a dual mechanism of action that extends its therapeutic potential beyond simple MET inhibition. Its ability to disrupt microtubule dynamics positions it as a modulator of the tumor microenvironment, with potential effects on angiogenesis, immune cell function, and the stromal compartment. While clinical development has been challenging, a deeper understanding of its multifaceted interactions within the TME may unveil new therapeutic opportunities, potentially in combination with immunotherapy or other targeted agents. The experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the intricate biology of Tivantinib and its role in cancer therapy.



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